molecular formula C7H6N2O B1321901 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one CAS No. 40107-95-7

1H-Pyrrolo[3,4-c]pyridin-3(2H)-one

Cat. No. B1321901
CAS RN: 40107-95-7
M. Wt: 134.14 g/mol
InChI Key: ROSODFDWJFAKQI-UHFFFAOYSA-N
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Description

The compound 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic structure that is part of a broader class of pyrrolopyridines. These compounds are of significant interest due to their presence in various natural products and their potential applications in medicinal chemistry. While the specific compound 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one is not directly mentioned in the provided papers, related structures such as pyrrolo[2,3-b]pyridines and pyrrolo[3,4-b]pyridines are extensively studied for their synthetic methods and properties .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives often involves complex reactions that can include cyclization, halogenation, and cross-coupling reactions. For instance, 3,4-Bis(trimethylsilyl)-1H-pyrrole has been used as a building block for constructing unsymmetrically 3,4-disubstituted pyrroles, which could be a potential starting point for synthesizing related pyrrolopyridine compounds . Additionally, the synthesis of pyrano[3,4-b]pyrrol-7(1H)-one derivatives through a one-pot synthesis catalyzed by a gold complex indicates the potential for catalytic methods in the synthesis of complex pyrrolopyridine structures .

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives has been characterized using various spectroscopic techniques. For example, the structure of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine was determined using FT-IR, NMR, mass spectrometry, and X-ray diffraction analysis . Density functional theory (DFT) calculations were also employed to confirm the molecular structure and investigate the physicochemical properties of the compound .

Chemical Reactions Analysis

Pyrrolopyridine derivatives undergo a variety of chemical reactions, including nitration, bromination, iodination, and reactions with Mannich bases, predominantly at specific positions on the ring system . The reactivity of these compounds can lead to a range of products, including ring-expanded naphthyridines and derivatives with electrophilic substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure and substituents. The study of (1H-pyrrol-2-yl)pyridines revealed hydrogen-bonded arrangements in the crystal structure, which could affect the compound's solubility and stability . The electrostatic potentials and frontier molecular orbitals of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine were analyzed to reveal insights into its reactivity and interaction with other molecules .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one and its derivatives can be synthesized through various methods, including reduction reactions and reactions with different reagents like TFA. This process is crucial for exploring the properties and potential applications of these compounds (Murthy et al., 2017).

  • Characterization and Molecular Analysis : Detailed characterization of these compounds, including single crystal X-ray diffraction, FT-IR, FT-Raman, NMR, and ESI-MS, provides insights into their molecular structure and properties. Understanding the molecular structure is essential for potential applications in various fields (Murthy et al., 2017).

Biological and Pharmaceutical Applications

  • Potential in Drug Development : Some derivatives of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one show promise in drug development, particularly in creating new compounds with potential therapeutic applications. These derivatives have been explored for their analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

  • Chemosensor Applications : Derivatives of this compound have been used to develop fluorescent chemosensors, particularly for detecting Fe3+/Fe2+ ions. These applications are crucial in biochemical studies and medical diagnostics (Maity et al., 2018).

Physical and Chemical Properties

  • Photophysical Properties : Investigation of the electronic nature and photophysical properties of derivatives like 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione is significant for understanding their potential in light-based applications, including fluorescence and photostability (Bashmakova et al., 2021).

  • Charge Density and Electronic Structure : High-resolution X-ray diffraction studies reveal information about charge density distribution, bonding schemes, and electronic structure, which are vital for understanding the reactivity and stability of these compounds (Hazra et al., 2012).

Safety And Hazards

The safety information for “1H-Pyrrolo[3,4-c]pyridin-3(2H)-one” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

Future Directions

The broad spectrum of pharmacological properties of “1H-Pyrrolo[3,4-c]pyridin-3(2H)-one” derivatives is the main reason for developing new compounds containing this scaffold . Future research may focus on exploring its potential in treating diseases of the nervous and immune systems, and its antidiabetic, antimycobacterial, antiviral, and antitumor activities .

properties

IUPAC Name

1,2-dihydropyrrolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h1-2,4H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSODFDWJFAKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608214
Record name 1,2-Dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[3,4-c]pyridin-3(2H)-one

CAS RN

40107-95-7
Record name 1,2-Dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40107-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
PK Murthy, YS Mary, V Suneetha, CY Panicker… - Journal of Molecular …, 2017 - Elsevier
4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) have been synthesized by hydride transfer from Et3SiH to carbenium ions(reduction reaction), …
Number of citations: 11 www.sciencedirect.com
H Zhu, MB Plewe, AL Rheingold, C Moore… - … Section E: Structure …, 2010 - scripts.iucr.org
rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate was separated by chiral chromatography, and one of the enantiomers ([α]22D = +10) was hydrogenated in the …
Number of citations: 1 scripts.iucr.org
G Lena, JA Trapani, VR Sutton, A Ciccone… - Journal of medicinal …, 2008 - ACS Publications
Dihydrofuro[3,4-c]pyridinones are the first class of small molecules reported to inhibit the cytolytic effects of the lymphocyte toxin perforin. A lead structure was identified from a high …
Number of citations: 42 pubs.acs.org
S Mahapatra, LK Woolhiser, AJ Lenaerts… - Antimicrobial agents …, 2012 - Am Soc Microbiol
One of the most effective and widely used antituberculosis (anti-TB) drugs is isoniazid (INH), a prodrug activated via oxidation that forms an adduct with NAD + to inhibit NADH-…
Number of citations: 51 journals.asm.org
VC Jayawardena - Sri Lankan Journal of Applied Sciences, 2023 - sljoas.uwu.ac.lk
The progress of the Grignard tetraethylation of N-benzylcinchomeronic imide, a crucial step in the synthesis of the desired tetraethyl version of pyridine-annulated pyrrolidine nitroxide, …
Number of citations: 3 sljoas.uwu.ac.lk
G Deguest, A Devineau, L Bischoff, C Fruit… - Organic …, 2006 - ACS Publications
A novel one-pot methodology is described for the synthesis of functionalized pyrrolopyridinones using in situ generated formimines and an ortho-lithiated pyridinecarboxamide species. …
Number of citations: 24 pubs.acs.org
D Amariucai-Mantu, V Antoci, MC Sardaru… - Physical Sciences …, 2022 - degruyter.com
This work emphasizes the synthesis strategies and antiproliferative related properties of fused pyrrolo-pyridine (…
Number of citations: 4 www.degruyter.com
E Prieur, R Azzouz, G Deguest, C Fruit, L Bischoff… - Tetrahedron …, 2008 - Elsevier
New 2,3-dihydropyrrolopyridinones were conveniently prepared by trapping lithiated pyridine carboxamides with highly reactive formimines. In this Letter, we report that a wide range of …
Number of citations: 4 www.sciencedirect.com
U Galli, O Mesenzani, C Coppo, G Sorba… - European journal of …, 2012 - Elsevier
As part of an effort to identify novel selective modulators of sirtuins, we synthesized and tested several isosteres and constrained analogues of nicotinamide. Biological data suggest that …
Number of citations: 52 www.sciencedirect.com

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